molecular formula C17H20N4OS B2459808 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 2034611-95-3

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2459808
CAS RN: 2034611-95-3
M. Wt: 328.43
InChI Key: YRFUOBCXSPDIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, demonstrating the use of similar compounds in the discovery and synthesis of new medicinal agents, particularly for mood disorders treatment. This process involved a single-pot reaction sequence to create compounds with a challenging chiral center, highlighting the complexity and innovation in synthesizing such compounds (Chrovian et al., 2018).

Anticancer and Antimicrobial Applications

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for anticancer and antimicrobial applications. This research emphasizes the potential of structurally similar compounds in treating various diseases and combating microbial resistance (Katariya et al., 2021).

Molecular Docking and Drug Design

Research into the synthesis and molecular docking of new heterocyclic compounds, as explored by Katariya et al. (2021), underscores the role of such compounds in drug design, particularly for anticancer and antimicrobial purposes. Molecular docking studies offer insights into the interaction between these compounds and biological targets, aiding in the design of more effective therapeutics (Katariya et al., 2021).

Mechanism of Action

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a critical role in cellular response to oxygen and nutrient availability. By inhibiting VHL, this compound can potentially be used for the treatment of conditions such as anemia and cancer .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VHL protein. The 1,2,4-triazole ring in the compound, particularly the nitrogen atoms, can bind to the iron in the heme moiety of the target protein . This interaction leads to the inhibition of the VHL protein, thereby affecting its function .

Biochemical Pathways

The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways related to the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular response to low oxygen conditions. The inhibition of VHL can lead to the stabilization of HIFs, thereby promoting angiogenesis and erythropoiesis .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound may contribute to its three-dimensional structure and potentially influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the VHL protein and the subsequent stabilization of HIFs. This can lead to increased production of erythropoietin and vascular endothelial growth factor, promoting red blood cell production and angiogenesis respectively .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-16-5-3-2-4-14(16)17(22)20-9-8-13(10-20)21-11-15(18-19-21)12-6-7-12/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUOBCXSPDIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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